molecular formula C7H6F2N2O B1301612 3,4-Difluorobenzohydrazide CAS No. 229957-07-7

3,4-Difluorobenzohydrazide

Cat. No.: B1301612
CAS No.: 229957-07-7
M. Wt: 172.13 g/mol
InChI Key: ILZMPXWYANDHDC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzohydrazide is a useful research compound. Its molecular formula is C7H6F2N2O and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Study 1: Synthesis of fluorinated Schiff bases derived from 1,2,4-triazoles using 2,6-difluorobenzohydrazide was studied. These compounds showed significant antiproliferative effects against several human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

Antimycobacterial Activity

  • Study 2: A series of 4-fluorophenylhydrazide derivatives were synthesized to evaluate their antimycobacterial activity against Mycobacterium tuberculosis, with some showing high inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).

Structural Characterization of Isoniazid Derivatives

  • Study 3: The structure of isoniazid derivatives, including 2,4-difluoro-N'-isonicotinoylbenzohydrazide, was analyzed, revealing significant distortions in crystal structures due to polar and electrostatic interactions (Silva et al., 2006).

Electrochemistry of Ionic Liquids

  • Study 4: Investigation into the electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, a related compound, was conducted (Xiao & Johnson, 2003).

Quantum Chemical Analysis

  • Study 5: Quantum chemical studies were carried out on 4-hydroxybenzohydrazide and 4-aminobenzohydrazide to understand electronic properties (Arjunan et al., 2013).

Theoretical Study on Benzimidazole Derivatives

  • Study 6: Theoretical study of benzimidazole derivatives, including their potential as corrosion inhibitors, was conducted (Obot & Obi-Egbedi, 2010).

Safety and Hazards

3,4-Difluorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

While there is limited information on the future directions of 3,4-Difluorobenzohydrazide, it’s worth noting that research into similar compounds, such as N’-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, is ongoing, particularly in the field of antimicrobial agents .

Properties

IUPAC Name

3,4-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZMPXWYANDHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371708
Record name 3,4-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-07-7
Record name 3,4-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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